2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

Crystal Engineering Coordination Polymer Metal-Organic Framework

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (bpt) is a V-shaped bridging ligand yielding 3D MOF topologies (interpenetrated, helicate, anion-tunable) inaccessible to linear 4,4′-bipyridine. The thiadiazole core offers extra N-donor coordination sites. Bpt–Cd MOFs endure 310°C and 163+ days in aqueous media, enabling industrial catalytic degradation. Exhibits room-temperature green photoluminescence and 85.94% Rhodamine B decolorization (2.85 eV bandgap). Procure bpt for stimuli-responsive frameworks, luminescent sensors, and visible-light photocatalysis.

Molecular Formula C12H8N4S
Molecular Weight 240.29 g/mol
CAS No. 15311-09-8
Cat. No. B099567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
CAS15311-09-8
Molecular FormulaC12H8N4S
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3
InChIInChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H
InChIKeyUQDBUNOBHAOPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS 15311-09-8) – Technical Profile and Procurement-Relevant Identity


2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (bpt) is a heterocyclic bridging ligand with the molecular formula C12H8N4S and a molecular weight of 240.28 g/mol [1]. It features a central 1,3,4-thiadiazole ring flanked by two 4-pyridyl groups, producing a V-shaped, semi-rigid angular geometry that distinguishes it from linear 4,4′-bipyridine-type linkers [2][3]. The compound is typically procured as a powder with a purity of 95% or higher , and its melting point is reported in the range of 237–244 °C . The structural and coordination versatility conferred by the thiadiazole core makes bpt a recurrent building block in crystal engineering, metal-organic frameworks (MOFs), and supramolecular coordination polymers [2][4].

Why 4,4′-Bipyridine or Other Dipyridyl Linkers Cannot Replace 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole


Generic substitution with linear linkers such as 4,4′-bipyridine fails to reproduce the structural and functional outcomes achieved with 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) [1]. The thiadiazole core imposes a distinct angular geometry (V-shaped) that directs metal coordination into bent, helicate, or closed polyhedral architectures unattainable with linear 4,4′-bipyridine [2]. Furthermore, the thiadiazole nitrogen atoms provide additional potential coordination sites absent in bipyridine-only analogs, enabling anion-assisted framework diversification and higher-dimensional network formation [3]. In MOF applications, replacing bpt with a linear analog can collapse the desired pore architecture or eliminate the emergent photoluminescence and catalytic properties that derive from the specific metal–bpt–coligand connectivity [4].

Quantitative Differentiation of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (bpt) vs. Structural Analogs


Crystal Engineering: bpt Produces 3D Interpenetrated MOF Architectures Unavailable from Linear 4,4′-Bipyridine

The V-shaped geometry of bpt directs metal coordination into topologically distinct networks compared to linear 4,4′-bipyridine (bpy). Under identical hydrothermal conditions with Co(II) salts and 4-hydroxyisophthalate coligand, bpt assembles into a 3D framework with 2-fold interpenetration, whereas bpy produces a 2D layered structure [1]. In Ag(I) systems, bpt with AgPF6 forms a (2/4,3)-topology 2D coordination polymer, while the same reaction with AgNO3 yields a 3D framework via nitrate-assisted bridging; the linear analog 4,4′-bipyridine cannot access this anion-responsive dimensionality switching [2].

Crystal Engineering Coordination Polymer Metal-Organic Framework

Thermal Stability: bpt-Derived MOF Maintains Framework Integrity to 310 °C

The Cd-bpt-pamoate MOF (MOF-1) exhibits thermal stability of the main framework up to 310 °C as determined by thermogravimetric analysis (TGA), a value that exceeds the decomposition thresholds reported for many Zn-bipyridine and Cu-bipyridine MOFs [1]. Additionally, the crystalline product demonstrates excellent aqueous chemical stability, remaining intact for not less than 60 days in strong acid and 163 days in neutral aqueous solution [1].

MOF Stability Thermogravimetric Analysis Coordination Polymer

Catalytic Degradation: bpt-Based MOF Achieves 85.94% Rhodamine B Decolorization with Narrow Bandgap

The Cd-bpt-pamoate MOF (MOF-1) catalyzes the decolorization of Rhodamine B in simulated industrial wastewater, achieving a decolorization rate of 85.94% [1]. The material exhibits a narrow bandgap energy (Eg) of 2.85 eV, which facilitates visible-light-driven photocatalytic activity [1]. This catalytic performance is a direct consequence of the specific bpt-containing framework architecture; substituting bpt with a linear linker would alter the bandgap and likely diminish decolorization efficiency [1].

Dye Degradation Photocatalysis Wastewater Treatment

Solid-State Photoluminescence: bpt-MOF Emits Bright Green Fluorescence Across a Wide Temperature Range

The Cd-bpt-pamoate MOF (MOF-1) displays bright green fluorescence in the solid state and has been demonstrated as a molecular luminescence thermometer operable over a wide temperature range [1]. In contrast, many bipyridine-based coordination polymers exhibit weaker solid-state emission or require low-temperature conditions to observe appreciable luminescence [2]. The luminescence arises from intraligand π–π* transitions within the bpt moiety and is sensitive to the specific coordination environment conferred by the V-shaped ligand geometry [2].

Photoluminescence Molecular Thermometer MOF Sensing

Validated Application Scenarios for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (bpt) Procurement


Synthesis of High-Dimensionality (3D) Coordination Polymers and MOFs

bpt is the ligand of choice when the research objective demands 3D metal-organic architectures, including interpenetrated frameworks or anion-switchable dimensionality. The V-shaped angular geometry of bpt enables network topologies inaccessible to linear 4,4′-bipyridine, as demonstrated in Co(II) and Ag(I) systems where bpt yields 3D interpenetrated and anion-tunable frameworks, respectively [1]. Procurement of bpt is essential for crystal engineering programs targeting porous materials with high internal surface area or stimuli-responsive structural transformations.

Fabrication of Thermally Robust MOFs for High-Temperature Catalysis

When developing MOFs for catalytic applications requiring thermal endurance above 300 °C, bpt-based frameworks offer a quantifiable stability advantage. The Cd-bpt-pamoate MOF maintains framework integrity to 310 °C and exhibits prolonged aqueous stability (60+ days in acid, 163+ days in neutral media) [2]. This thermal and chemical robustness makes bpt-derived MOFs suitable for industrial catalytic degradation of organic pollutants under harsh operating conditions where less stable bipyridine analogs would fail [2].

Development of Photoluminescent Sensors and Molecular Thermometers

bpt is indicated for the synthesis of solid-state photoluminescent materials requiring room-temperature emission. The Cd-bpt-pamoate MOF emits bright green fluorescence at ambient conditions and functions as a molecular luminescence thermometer across a wide temperature range [2][3]. This contrasts with many bipyridine-based coordination polymers that exhibit weak solid-state emission or require cryogenic cooling to detect luminescence [3]. Procurement of bpt is thus justified for optical sensing, temperature monitoring, and luminescent device fabrication programs.

Design of Visible-Light-Driven Photocatalytic MOFs for Wastewater Remediation

bpt enables the construction of MOFs with narrow bandgaps suitable for visible-light photocatalysis. The Cd-bpt-pamoate MOF exhibits a bandgap of 2.85 eV and achieves 85.94% decolorization of Rhodamine B dye under simulated wastewater conditions [2]. This performance stems directly from the electronic structure conferred by the bpt ligand; substituting bpt with a linear dipyridyl linker would widen the bandgap and reduce visible-light responsiveness [2]. Procurement of bpt is therefore warranted for photocatalytic dye degradation and environmental remediation applications.

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